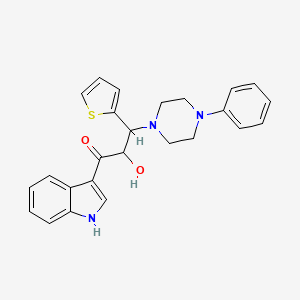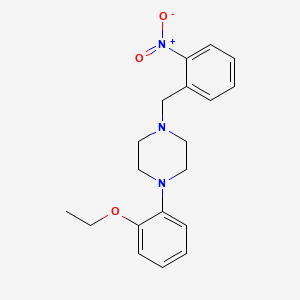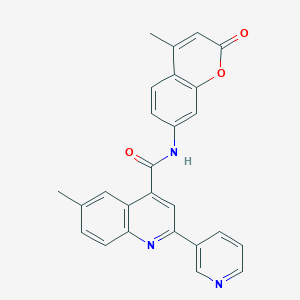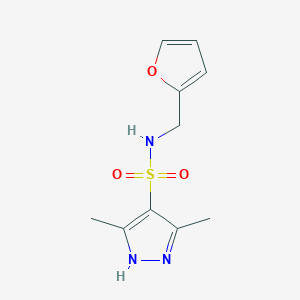
2-hydroxy-1-(1H-indol-3-yl)-3-(4-phenyl-1-piperazinyl)-3-(2-thienyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-1-(1H-indol-3-yl)-3-(4-phenyl-1-piperazinyl)-3-(2-thienyl)-1-propanone, also known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. It has been extensively studied in scientific research due to its potential therapeutic applications in the treatment of various psychiatric disorders.
Mécanisme D'action
2-hydroxy-1-(1H-indol-3-yl)-3-(4-phenyl-1-piperazinyl)-3-(2-thienyl)-1-propanone acts as a selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, cognition, and behavior. By blocking the activity of this receptor, this compound can modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of neuronal activity. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-hydroxy-1-(1H-indol-3-yl)-3-(4-phenyl-1-piperazinyl)-3-(2-thienyl)-1-propanone in lab experiments is its selectivity for the serotonin 5-HT1A receptor, which allows for the specific manipulation of this receptor without affecting other receptors or systems. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.
Orientations Futures
There are several potential future directions for research involving 2-hydroxy-1-(1H-indol-3-yl)-3-(4-phenyl-1-piperazinyl)-3-(2-thienyl)-1-propanone, including the development of more selective and potent antagonists of the serotonin 5-HT1A receptor, the investigation of the role of this receptor in other physiological and pathological processes, and the development of new therapeutic agents based on the pharmacological properties of this compound. Additionally, further research is needed to better understand the mechanisms underlying the anxiolytic and antidepressant effects of this compound, with the ultimate goal of developing more effective treatments for psychiatric disorders.
Méthodes De Synthèse
The synthesis of 2-hydroxy-1-(1H-indol-3-yl)-3-(4-phenyl-1-piperazinyl)-3-(2-thienyl)-1-propanone involves several steps, starting with the reaction of indole-3-acetaldehyde with 4-phenylpiperazine in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with 2-thiophenecarboxylic acid anhydride to yield this compound.
Applications De Recherche Scientifique
2-hydroxy-1-(1H-indol-3-yl)-3-(4-phenyl-1-piperazinyl)-3-(2-thienyl)-1-propanone has been widely used in scientific research to study the role of the serotonin 5-HT1A receptor in various physiological and pathological processes. It has been shown to be effective in the treatment of anxiety, depression, and other psychiatric disorders.
Propriétés
IUPAC Name |
2-hydroxy-1-(1H-indol-3-yl)-3-(4-phenylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S/c29-24(20-17-26-21-10-5-4-9-19(20)21)25(30)23(22-11-6-16-31-22)28-14-12-27(13-15-28)18-7-2-1-3-8-18/h1-11,16-17,23,25-26,30H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSZSQQCXBFFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CS3)C(C(=O)C4=CNC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6092004.png)
![2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6092009.png)
![2-[(2-chlorobenzyl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B6092010.png)
![5-[5-bromo-3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6092021.png)
![1-isopropyl-4-[3-(2-propyn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6092036.png)
![2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide](/img/structure/B6092042.png)
![N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B6092047.png)

![2-methyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-furamide](/img/structure/B6092059.png)

![4-{[3-acetyl-2-(4-bromophenyl)-1,3-thiazolidin-4-yl]carbonyl}morpholine](/img/structure/B6092081.png)
![2-[4-(2-chlorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6092095.png)


